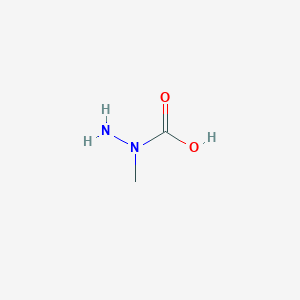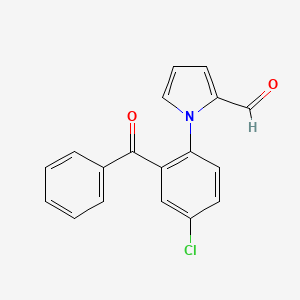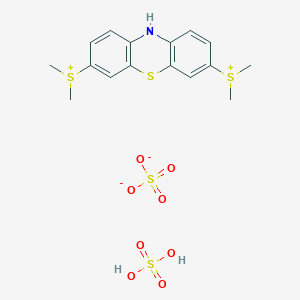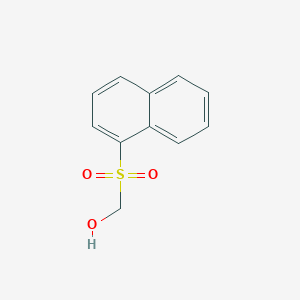
(Naphthalene-1-sulfonyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Naphthalene-1-sulfonyl)methanol is an organic compound that features a naphthalene ring substituted with a sulfonyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of naphthalene-1-sulfonyl chloride with methanol under basic conditions . The reaction can be represented as follows: [ \text{Naphthalene-1-sulfonyl chloride} + \text{Methanol} \rightarrow \text{(Naphthalene-1-sulfonyl)methanol} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonic acids or sulfonates.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(Naphthalene-1-sulfonyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Naphthalene-1-sulfonyl)methanol involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Naphthalene-2-sulfonylmethanol: Similar structure but with the sulfonyl group at the 2-position.
Benzene-1-sulfonylmethanol: A benzene ring instead of a naphthalene ring.
Toluene-4-sulfonylmethanol: A toluene ring with a sulfonyl group at the 4-position.
Uniqueness: (Naphthalene-1-sulfonyl)methanol is unique due to the presence of both a sulfonyl group and a methanol group on a naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
62947-70-0 |
|---|---|
Fórmula molecular |
C11H10O3S |
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
naphthalen-1-ylsulfonylmethanol |
InChI |
InChI=1S/C11H10O3S/c12-8-15(13,14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2 |
Clave InChI |
MDTPYHFJLFGVSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)
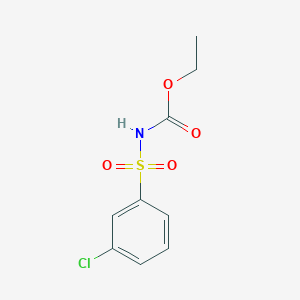
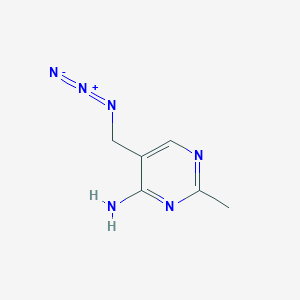

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
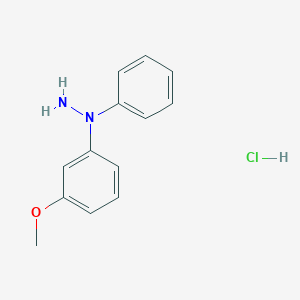
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
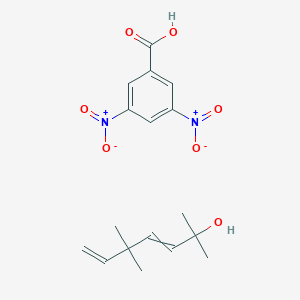

![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
